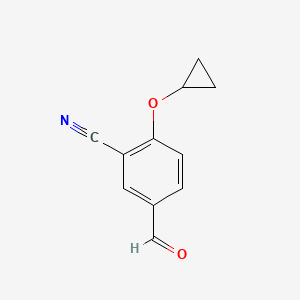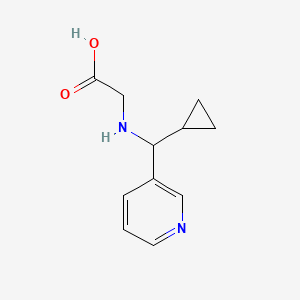
2-((Cyclopropyl(pyridin-3-yl)methyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid is an organic compound that features a cyclopropyl group, a pyridine ring, and an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Coupling of the cyclopropyl and pyridine moieties: This step often involves a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.
Formation of the amino acetic acid moiety: This can be achieved through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine moiety.
Pyridine-3-carboxylic acid: Features a pyridine ring and a carboxylic acid group.
Aminoacetic acid (Glycine): The simplest amino acid with an amino and a carboxylic acid group.
Uniqueness
2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid is unique due to its combination of a cyclopropyl group, a pyridine ring, and an amino acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-[[cyclopropyl(pyridin-3-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-3-4-8)9-2-1-5-12-6-9/h1-2,5-6,8,11,13H,3-4,7H2,(H,14,15) |
Clé InChI |
RPVQZMSJQJWUMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CN=CC=C2)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
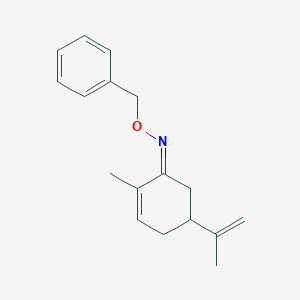
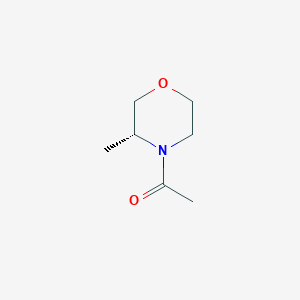
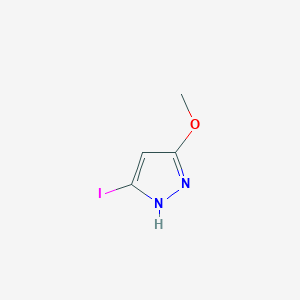
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
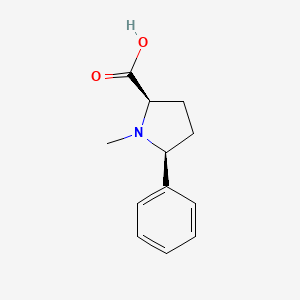
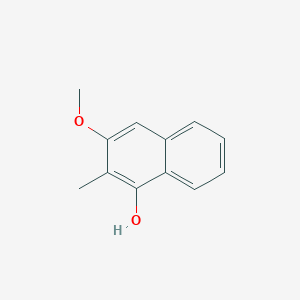
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)

![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
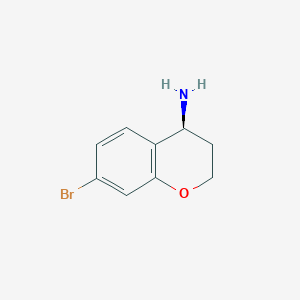
![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
